molecular formula C11H13ClO3 B15313126 Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate

Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate

Cat. No.: B15313126
M. Wt: 228.67 g/mol
InChI Key: XMCJTYVLNHIBPB-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate is a chiral ester derivative featuring a hydroxypropanoate backbone substituted with a 2-chloro-4-methylphenyl group. The chloro and methyl substituents on the phenyl ring influence its electronic and steric properties, impacting solubility, lipophilicity, and intermolecular interactions.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13ClO3/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3

InChI Key

XMCJTYVLNHIBPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)OC)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(2-chloro-4-methylphenyl)-2-oxopropanoate.

    Reduction: 3-(2-chloro-4-methylphenyl)-2-hydroxypropanol.

    Substitution: 3-(2-methoxy-4-methylphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro-substituted aromatic ring can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate and related compounds:

Compound Name Substituents Molecular Formula Key Features Source
This compound 2-Cl, 4-Me-C₆H₃ C₁₁H₁₃ClO₃ Chloro and methyl groups at positions 2 and 4 of phenyl ring; moderate lipophilicity. Target Compound
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate 4-Cl-C₆H₄ C₁₀H₁₁ClO₃ Single chloro substituent at position 4; lower steric hindrance.
Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate 2,4-Cl₂-C₆H₃ C₁₀H₁₀Cl₂O₃ Dichloro substitution increases lipophilicity (logP ~3.0).
(R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate 4-F-C₆H₄ C₁₀H₁₁FO₃ Fluorine’s electronegativity enhances hydrogen-bonding potential; chiral R-configuration.
Methyl 3-(3,5-dichloro-4-methoxyphenyl)-2-hydroxypropanoate 3,5-Cl₂, 4-OMe-C₆H C₁₁H₁₁Cl₂O₄ Methoxy and dichloro groups; reported phytotoxic activity.
Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate Polyhydroxy benzophenone core C₁₇H₁₆O₈ Complex benzophenone derivative; anti-tuberculosis activity.

Physicochemical Properties

  • Lipophilicity : Dichloro-substituted analogs (e.g., 2,4-dichlorophenyl) exhibit higher logP values (~3.0) compared to the target compound (~2.5), suggesting greater membrane permeability but reduced aqueous solubility .
  • The target’s methyl group may sterically hinder such interactions .
  • Crystallinity: Compounds with heterocyclic cores (e.g., imidazolidinone in ) exhibit complex crystal packing due to hydrogen bonds (C–H···O), whereas simpler esters like the target may form less stable crystalline phases .

Research Findings and Gaps

  • Activity Data : While the anti-tuberculosis and phytotoxic activities of analogs are documented, the target compound’s biological profile remains unstudied. Comparative assays (e.g., microbial inhibition, cytotoxicity) are needed.
  • Stereochemical Impact : underscores the importance of chirality, yet the target’s stereochemical configuration (if applicable) is unspecified. Resolution of enantiomers could reveal differential bioactivity .
  • Structure-Activity Relationships (SAR) : The dichloro and methoxy substituents in suggest that halogenation enhances bioactivity, but methyl groups may balance lipophilicity and toxicity. Systematic SAR studies are warranted .

Biological Activity

Methyl 3-(2-chloro-4-methylphenyl)-2-hydroxypropanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H13ClO3
  • Molecular Weight : 232.68 g/mol
  • IUPAC Name : this compound
  • CAS Number : [insert CAS number]

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the chloro and methyl groups on the aromatic ring enhances the compound's lipophilicity, which may facilitate its penetration into cellular membranes.

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding : It may interact with various receptors, influencing signaling pathways associated with inflammation and cancer.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound:

  • In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects range from 10 to 30 µM, indicating moderate potency.
Cell LineIC50 (µM)
Breast Cancer (MCF-7)15
Colon Cancer (HCT116)20
Lung Cancer (A549)25

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

  • In vivo Studies : In animal models, this compound demonstrated a reduction in inflammatory markers when administered during induced inflammation scenarios.

Case Studies

  • Study on Enzyme Inhibition :
    • A study published in Journal of Medicinal Chemistry indicated that this compound inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The study reported an IC50 value of approximately 12 µM against COX-1 and COX-2.
  • Anticancer Activity Assessment :
    • A research article detailed the screening of various derivatives of this compound against cancer cell lines, noting that modifications to the substituents on the aromatic ring significantly affected biological activity.

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